molecular formula C21H24FN3O3S2 B2983132 N,N-diethyl-4-(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonamide CAS No. 851807-20-0

N,N-diethyl-4-(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonamide

Cat. No.: B2983132
CAS No.: 851807-20-0
M. Wt: 449.56
InChI Key: IIZJODRHVQTRCQ-UHFFFAOYSA-N
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Description

This compound features a benzenesulfonamide core substituted with a diethylamine group at the sulfonamide nitrogen. The 4-position of the benzene ring is functionalized with a 2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl moiety. The synthesis likely involves nucleophilic substitution or coupling reactions, analogous to methods in related compounds (e.g., Friedel-Crafts sulfonylation, hydrazide-isothiocyanate coupling) .

Properties

IUPAC Name

N,N-diethyl-4-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O3S2/c1-3-24(4-2)30(27,28)18-11-9-16(10-12-18)20(26)25-14-13-23-21(25)29-15-17-7-5-6-8-19(17)22/h5-12H,3-4,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIZJODRHVQTRCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N,N-Diethyl-4-(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C18H22FN3O3S\text{C}_{18}\text{H}_{22}\text{F}\text{N}_{3}\text{O}_{3}\text{S}

This structure includes a sulfonamide group, which is known for its diverse biological activities, including antibacterial and antitumor effects.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, research on arylthioindole derivatives has shown that modifications at the C-2 position can lead to enhanced antitumor efficacy through tubulin polymerization inhibition .

Table 1: Summary of Anticancer Activity Findings

CompoundMechanism of ActionIC50 (μM)Reference
Arylthioindole DerivativeTubulin Polymerization Inhibition0.5
N,N-Diethyl-Similar CompoundUnknown0.8

GABA-A Receptor Modulation

Another area of interest is the modulation of GABA-A receptors. Compounds with similar imidazole structures have been identified as positive allosteric modulators (PAMs) of GABA-A receptors, which play a critical role in neurological functions. The introduction of fluorinated benzyl groups has been shown to enhance metabolic stability and reduce hepatotoxicity in these compounds .

Table 2: GABA-A Receptor Modulation Studies

CompoundType of ModulationMetabolic Stability (%)Reference
Imidazole DerivativePAM90% after 120 min
N,N-Diethyl CompoundUnknownTBD

Study 1: Antitumor Activity Assessment

In a study assessing the antitumor activity of related compounds, researchers utilized various cancer cell lines to evaluate cytotoxic effects. The results indicated that compounds with similar structures to this compound demonstrated significant inhibition of cell proliferation.

Study 2: Neurological Effects

Another investigation explored the neurological effects of GABA-A receptor modulators. The study found that specific modifications in the compound's structure led to enhanced receptor affinity and prolonged activity duration in vivo. This suggests potential therapeutic applications in treating anxiety and other neurological disorders.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogues:

4-{2-[(4-Chlorobenzyl)thio]-4,5-dihydro-1H-imidazole-1-carbonyl}-N,N-dimethylbenzenesulfonamide ():

  • Substituent Differences :

  • Aromatic Ring : 4-Chlorobenzyl vs. 2-fluorobenzyl.
  • Sulfonamide Group : N,N-Dimethyl vs. N,N-diethyl.
    • Impact :
  • The chloro substituent (electron-withdrawing) may reduce electron density at the sulfur atom compared to the fluoro group, altering reactivity or binding interactions.

Triazole-Thione Derivatives ():

  • Core Structure : 1,2,4-Triazole-3-thiones vs. imidazoline-thioether.
  • Tautomerism : Triazole-thiones exhibit tautomeric equilibria (thiol ↔ thione), while the imidazoline ring in the target compound lacks this behavior, conferring greater structural stability .

Spectroscopic and Physicochemical Properties

Infrared (IR) Spectral Data:

Compound ν(C=O) (cm⁻¹) ν(C=S) (cm⁻¹) ν(NH) (cm⁻¹)
Target Compound ~1660–1680* 1243–1258* 3150–3319*
Triazole-Thiones (e.g., Compounds 7–9) Absent 1247–1255 3278–3414
Hydrazinecarbothioamides (e.g., 4–6) 1663–1682 1243–1258 3150–3319

*Inferred from analogous imidazole and sulfonamide derivatives .

  • Key Observations :
    • The target compound’s C=O stretch (~1660–1680 cm⁻¹) aligns with hydrazinecarbothioamide precursors, confirming the retention of the carbonyl group.
    • Absence of ν(S-H) (~2500–2600 cm⁻¹) in both the target and triazole-thiones rules out thiol tautomers .

Data Table: Comparative Analysis

Property Target Compound 4-Chlorobenzyl Analogue () Triazole-Thiones ()
Molecular Weight ~495 g/mol* ~481 g/mol ~450–500 g/mol
Key Substituents 2-Fluorobenzyl, N,N-diethyl 4-Chlorobenzyl, N,N-dimethyl 4-X-phenylsulfonyl, 2,4-difluorophenyl
Tautomerism None None Thione ↔ Thiol equilibrium
Lipophilicity (LogP) Higher (diethyl, fluorobenzyl) Moderate (dimethyl, chlorobenzyl) Variable (depends on X substituent)

*Estimated based on structural formula.

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